

An In-depth Technical Guide on the Thermodynamic Properties of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515

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Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of **(-)-2-Chlorooctane**. Due to a scarcity of experimental data for the pure enantiomer, this document primarily presents critically evaluated data for the racemic mixture, **(±)-2-Chlorooctane**, which serves as a valuable approximation for the properties of the individual stereoisomers. This guide includes tabulated physical and thermodynamic data, detailed descriptions of general experimental methodologies for determining these properties, and a visual representation of a typical experimental workflow. This document is intended to be a foundational resource for researchers and professionals in chemistry and drug development requiring thermodynamic data for this compound.

Introduction

(-)-2-Chlorooctane is a chiral alkyl halide. The designation (-) refers to its levorotatory property, meaning it rotates the plane of polarized light to the left (counter-clockwise). This optical activity is a key characteristic of chiral molecules. The stereochemistry of **(-)-2-Chlorooctane** corresponds to the (R) configuration according to the Cahn-Ingold-Prelog priority rules.^[1] Its enantiomer, **(+)-2-Chlorooctane**, is dextrorotatory and has the (S) configuration.^[1]

While enantiomers share identical physical properties such as boiling point, melting point, and density in a non-chiral environment, their interactions with other chiral molecules and with plane-polarized light are distinct.^[2] In drug development and asymmetric synthesis, understanding the specific properties of each enantiomer is critical.

This guide focuses on the thermodynamic properties, which are fundamental to understanding the energy, stability, and reactivity of **(-)-2-Chlorooctane**. It is important to note that most publicly available thermodynamic data pertains to the racemic mixture of 2-chlorooctane (CAS Number: 628-61-5).^{[3][4][5]} This guide will clearly distinguish between data for the racemate and the specific enantiomers where information is available.

Physical and Thermodynamic Properties

The quantitative data available for 2-chlorooctane, primarily for the racemic mixture, are summarized in the tables below. These values provide a close estimation for the properties of **(-)-2-Chlorooctane**.

Table 1: General and Physical Properties of 2-Chlorooctane

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₇ Cl	[3][4][5]
Molecular Weight	148.674 g/mol	[3][4][5]
CAS Number (Racemate)	628-61-5	[3][4][5]
Appearance	Colorless liquid	[6]
Boiling Point	171.9 - 173 °C (445.05 - 446.15 K)	[1]
Melting Point	-71.0 °C (202.15 K)	[6]
Density	0.871 g/mL	[1]

Table 2: Thermodynamic Properties of 2-Chlorooctane (Racemate)

Property	Value	Temperature (K)	Method	Source(s)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	47.8 kJ/mol	345	Based on data from 330 K to 446 K	[3]
Reaction Enthalpy (Δ_rH°)	-0.13 kJ/mol	Liquid Phase	Calorimetric Isoperibolic	[1]
Reaction Enthalpy (Δ_rH°)	0.27 kJ/mol	Liquid Phase	Calorimetric Isoperibolic	[1]

Note: Reaction enthalpies listed are for specific transformations involving 2-chlorooctane.

Experimental Protocols for Determining Thermodynamic Properties

Detailed experimental protocols for **(-)-2-Chlorooctane** are not readily available in the literature. Therefore, this section outlines the general, well-established methodologies used to determine the key thermodynamic properties of organic liquids.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a crucial measure of the strength of intermolecular forces.

Methodology: Calorimetry

Calorimetry is the most direct and accurate method for measuring enthalpy changes.[7][8]

- Vaporization Calorimetry: A known mass of the liquid is vaporized within a calorimeter. The energy required for this phase change is measured by determining the heat absorbed by the system. This can be achieved by supplying a known amount of electrical energy and measuring the resulting temperature change, or by observing the temperature drop in the calorimeter as the substance evaporates.[9][10]

- Condensation Calorimetry: In this approach, a known amount of the substance in its vapor phase is condensed to a liquid within the calorimeter. The heat released during condensation is measured. The experimental setup often involves a heat exchanger where the heat of condensation is transferred to a fluid with a known heat capacity.[10]
- Differential Scanning Calorimetry (DSC): This technique can also be used to determine the enthalpy of vaporization. A sample is heated at a constant rate, and the heat flow required to maintain this rate is compared to that of a reference. The area of the peak corresponding to the boiling point on the resulting thermogram is proportional to the enthalpy of vaporization. [11]

Heat Capacity (Cp)

Heat capacity is the amount of heat energy required to raise the temperature of a substance by one degree Celsius (or one Kelvin).

Methodology: Adiabatic and Scanning Calorimetry

- Adiabatic Calorimetry: A sample is placed in a calorimeter that is thermally isolated from its surroundings. A known quantity of heat is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is calculated from these values. This method is highly accurate for determining absolute heat capacities over a range of temperatures.[12]
- Differential Scanning Calorimetry (DSC): In this method, the sample and a reference material are heated at the same constant rate. The difference in the heat flow required to maintain the same temperature for both is measured. This differential heat flow is directly related to the heat capacity of the sample.[6]

Gibbs Free Energy (G)

The Gibbs free energy of a system is a measure of the amount of usable energy in that system. The change in Gibbs free energy (ΔG) for a reaction at constant temperature and pressure indicates the spontaneity of the process.

Methodology: Calculation from Enthalpy and Entropy

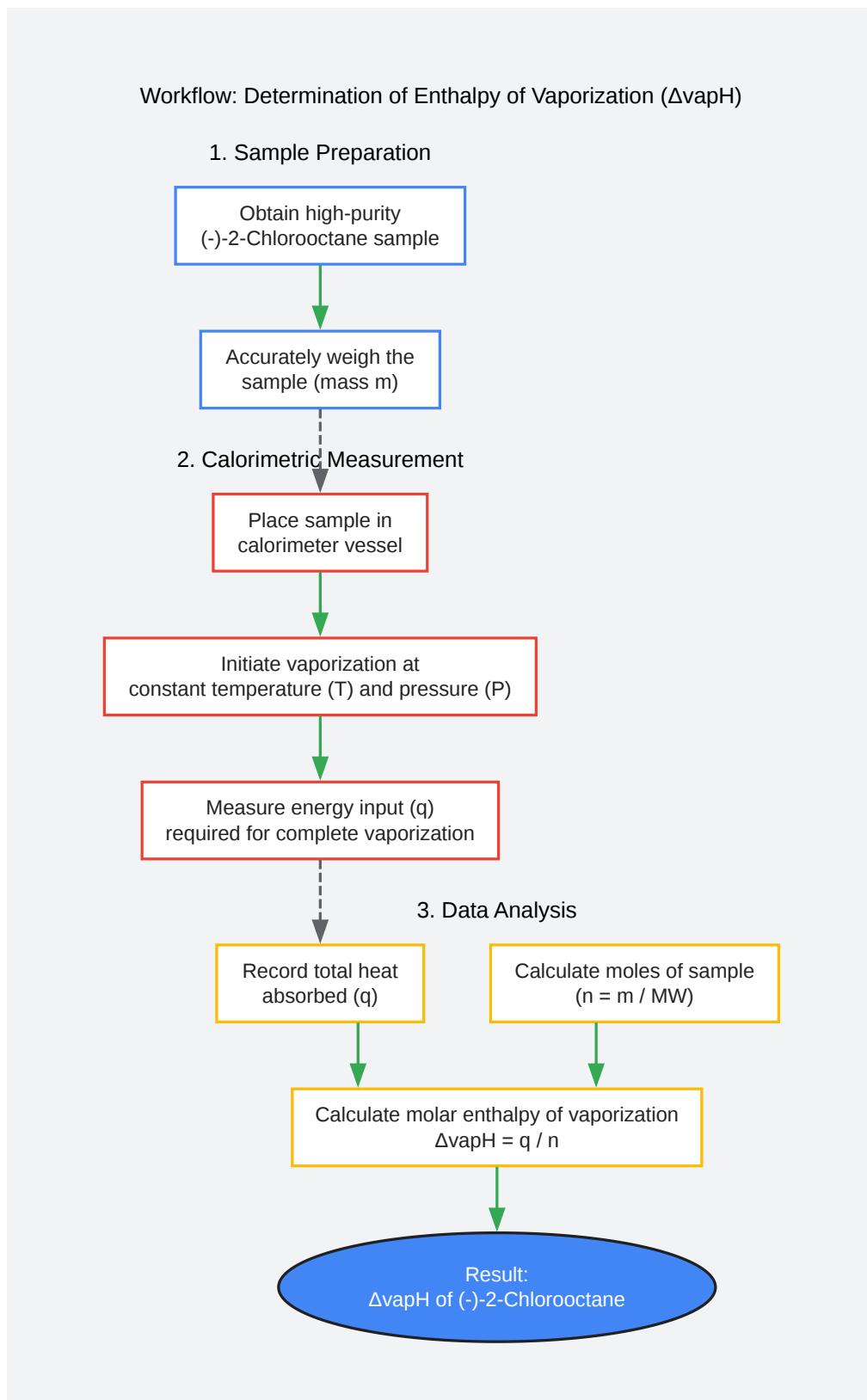
The standard Gibbs free energy of formation (ΔG_f°) is not typically measured directly. It is most often calculated using the Gibbs-Helmholtz equation:[13][14]

$$\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$$

- Determine Enthalpy (ΔH°): The standard enthalpy of formation (ΔH°_f) for an organic compound like **(-)-2-Chlorooctane** can be determined using bomb calorimetry.[12] The compound is combusted in a constant-volume vessel, and the heat released is measured. Using Hess's Law and the known enthalpies of formation of the combustion products (CO_2 and H_2O), the enthalpy of formation of the compound can be calculated.[7][12]
- Determine Entropy (S°): The standard absolute entropy (S°) is determined by measuring the heat capacity (C_p) of the substance from a temperature approaching absolute zero (0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating C_p/T over this temperature range.[12]
- Calculate Gibbs Free Energy (ΔG°): With the experimentally determined ΔH° and S° values, the standard Gibbs free energy of formation can be calculated at a given temperature T .[13][14]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of vaporization using a calorimetric method.



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Caption: Generalized workflow for determining the enthalpy of vaporization.

Conclusion

This technical guide has synthesized the available thermodynamic and physical property data for **(-)-2-Chlorooctane**, drawing primarily from data on its racemic mixture. The fundamental thermodynamic properties, including enthalpy of vaporization, heat capacity, and Gibbs free energy, have been discussed in the context of their general experimental determination via methods such as calorimetry.

The provided data serves as a crucial baseline for researchers. However, the distinct stereochemistry of **(-)-2-Chlorooctane** warrants further investigation. Future experimental studies focused on the pure (R)- and (S)-enantiomers are necessary to elucidate any subtle differences in their thermodynamic properties and to provide more precise data for applications in stereoselective synthesis and pharmaceutical development.

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References

- 1. 2-Chlorooctane, (+)- (16844-08-9) for sale [vulcanchem.com]
- 2. Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rotation - Free Sketchy MCAT Lesson [sketchy.com]
- 3. Octane, 2-chloro- [webbook.nist.gov]
- 4. Octane, 2-chloro- [webbook.nist.gov]
- 5. Octane, 2-chloro- [webbook.nist.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Student Question : What are some common methods for determining enthalpy change in chemical reactions? | Chemistry | QuickTakes [quicktakes.io]
- 8. researchgate.net [researchgate.net]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Gibbs Free Energy – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of (-)-2-Chlorooctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12771515#2-chlorooctane-thermodynamic-properties]

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